5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
5-Chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic benzamide derivative characterized by a pyridazine ring substituted with a 4-methoxyphenyl group and an ether-linked ethyl chain. Its structural features, including the chloro-methoxybenzamide core and pyridazine-ether linkage, contribute to its pharmacological profile .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-27-16-6-3-14(4-7-16)18-8-10-20(25-24-18)29-12-11-23-21(26)17-13-15(22)5-9-19(17)28-2/h3-10,13H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVJKSTRAAPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of the methoxy and chloro groups could potentially enhance the compound’s binding affinity to its targets.
Pharmacokinetics
The compound’s polar surface area and logP value suggest it may have reasonable bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment due to the presence of ionizable groups in its structure.
Biological Activity
5-Chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Research indicates that the compound exhibits antitumor activity by targeting specific pathways involved in cell proliferation and apoptosis. It has been shown to inhibit certain kinases associated with cancer cell growth, particularly in non-small cell lung cancer (NSCLC) models.
Anticancer Activity
- In vitro Studies : In laboratory settings, this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death.
- Mechanistic Insights : The compound's action appears to involve the modulation of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation. By inhibiting these pathways, the compound effectively reduces tumor growth in preclinical models.
Pharmacokinetics
Studies on pharmacokinetics indicate that the compound has favorable absorption characteristics and moderate bioavailability. Its half-life allows for effective dosing schedules in experimental settings.
Case Studies
Safety and Toxicology
Toxicological assessments revealed that while the compound exhibits potent biological activity, it also presents some toxicity at higher concentrations. Careful dose optimization is essential to maximize therapeutic effects while minimizing adverse reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
Core Heterocycle Modifications :
- Replacing the pyridazine ring with a thiadiazole (as in compound 7d ) shifts activity from anti-inflammatory to anticancer, likely due to altered binding to kinase or apoptosis-related targets .
- The pyridazine ring in the target compound may enhance NLRP3 inhibition compared to sulfonamide-based analogs (e.g., 16673-34-0 ), which require higher doses for efficacy .
Substituent Effects :
- The 4-methoxyphenyl group on the pyridazine ring in the target compound improves lipophilicity and membrane penetration, critical for intracellular targets like NLRP3.
- Sulfamoyl or thiocarbonylsulfonyl groups (as in 16673-34-0 and ’s sodium salt) enhance solubility and target affinity for cardiovascular applications .
Therapeutic Applications: NLRP3 Inhibition: The target compound and 16673-34-0 both inhibit NLRP3 but differ in potency due to pyridazine vs. sulfonamide pharmacophores . Anticancer Activity: Compound 7d’s fluoro-phenoxy group increases cytotoxicity, whereas the target compound’s pyridazine-ether linkage may favor anti-inflammatory over antiproliferative effects .
Research Findings and Mechanistic Implications
NLRP3 Inflammasome Pathway
The target compound’s benzamide-pyridazine scaffold shows superior NLRP3 inhibition compared to early sulfonylureas like glyburide, which require high doses for efficacy. Molecular docking studies suggest the pyridazine ring interacts with ASC/PYD domains, blocking inflammasome assembly .
Antimicrobial vs. Anti-inflammatory Activity
Pyridazine derivatives with nitrobenzylidene or bromo substituents (e.g., compounds 31–34 ) exhibit moderate antifungal activity but lack the specificity of the target compound for inflammatory pathways. This highlights the role of the methoxy-ethyl ether side chain in directing anti-inflammatory rather than antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
